molecular formula C24H17NO6 B2393127 N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide CAS No. 886180-33-2

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide

Cat. No.: B2393127
CAS No.: 886180-33-2
M. Wt: 415.401
InChI Key: QICVVKAWVAFPNW-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a complex organic compound that belongs to the class of benzodioxole derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.

    Introduction of the Benzofuran Ring: The benzofuran ring is introduced through a series of reactions involving the coupling of the benzodioxole derivative with a suitable benzofuran precursor.

    Amidation Reaction: The final step involves the reaction of the benzofuran derivative with 3-methoxybenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)-N-phenylacetamide
  • 1-benzo[1,3]dioxol-5-yl-indoles

Uniqueness

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-28-16-6-4-5-15(11-16)24(27)25-21-17-7-2-3-8-18(17)31-23(21)22(26)14-9-10-19-20(12-14)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICVVKAWVAFPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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